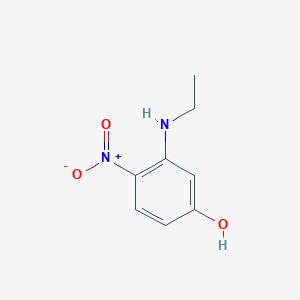

3-(Ethylamino)-4-nitrophenol

Beschreibung

Contextualization within Substituted Nitrophenol Chemistry

Substituted nitrophenols are a broad class of compounds that have been a cornerstone in industrial and synthetic chemistry for decades. jebas.org They are defined by a phenol core with one or more nitro groups attached to the aromatic ring. nih.gov The properties of these molecules are heavily influenced by the electronic effects of their substituents.

3-(Ethylamino)-4-nitrophenol is a distinct member of this family due to its combination of substituents. It possesses not only the electron-withdrawing nitro group but also an electron-donating ethylamino group. The interplay between these opposing electronic influences—the para-nitro group and the meta-ethylamino group—creates a unique chemical environment on the aromatic ring. This specific substitution pattern governs its reactivity in chemical reactions and is fundamental to its utility, particularly its properties as a dye. The general class of nitrophenols serves as important intermediates in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. fiveable.me

Significance in Contemporary Chemical Research

The primary significance of this compound in modern chemical research lies in its application as a direct dye, particularly in the formulation of hair coloring products. synquestlabs.com Direct dyes are so-named because they color the hair without a chemical reaction, such as oxidation.

Research in this area has often focused on creating dye molecules with improved properties. For example, investigations into related compounds, such as 2-chloro-6-ethylamino-4-nitrophenol, have been driven by the goal of developing dyes with superior characteristics compared to older nitro dyes. google.com This highlights a research trend where the core nitrophenol structure is systematically modified to enhance performance for cosmetic applications. Beyond its use in cosmetics, this compound is also recognized as a chemical intermediate, serving as a building block in more complex organic syntheses. bldpharm.com

Overview of Prior Research Directions and Knowledge Gaps regarding this compound

Historically, research on this compound and its close analogs has been predominantly application-driven, with a strong focus on the cosmetics industry. google.comnih.gov Key research directions have included the synthesis of the compound and its derivatives and subsequent evaluation for use as hair dyes. google.com This includes studies on its efficacy and stability in various dye formulations.

Despite its established use, there appear to be knowledge gaps in the fundamental scientific understanding of the compound. Compared to simpler isomers like ortho-, meta-, and para-nitrophenol, which have been the subject of detailed investigations into their ultrafast spectroscopy and photochemistry, this compound seems less explored in these areas. nih.gov Such fundamental studies could provide deeper insights into its electronic structure and excited-state dynamics, which are directly relevant to its function as a dye.

Furthermore, while its role as a dye is well-documented, its potential in other fields remains largely unexplored. The available literature does not extensively detail its use as a precursor in the synthesis of other high-value chemicals or materials. A comprehensive characterization of its solid-state properties, which is crucial for manufacturing and formulation, also appears to be an area where more public research is needed. This suggests that while the applied aspects of this compound are recognized, a broader and more fundamental research scope could uncover new properties and applications.

Eigenschaften

IUPAC Name |

3-(ethylamino)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-9-7-5-6(11)3-4-8(7)10(12)13/h3-5,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHCAGUTKGOOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3- Ethylamino -4-nitrophenol

Established Synthetic Routes and Mechanistic Elucidation for 3-(Ethylamino)-4-nitrophenol

The synthesis of this compound can be approached through several established chemical routes. These methods are broadly categorized into direct functionalization of a suitable precursor and more intricate multi-step reaction sequences designed for regiochemical precision.

Direct Functionalization Approaches

Direct functionalization represents the most straightforward approach to synthesizing this compound, typically involving the nitration of an ethylaminophenol precursor. The most logical starting material for this method is 3-(ethylamino)phenol.

The core of this approach lies in electrophilic aromatic substitution. Phenols are highly activated aromatic rings, and the presence of an amino group further enhances this reactivity. The hydroxyl (-OH) and ethylamino (-NHCH₂CH₃) groups are both ortho-, para-directing. In 3-(ethylamino)phenol, the position ortho to the hydroxyl group and para to the ethylamino group (position 4) is sterically accessible and electronically activated, making it the primary site for nitration.

The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid. The electron-rich phenol ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding the final product, this compound. It is well-documented that phenols undergo nitration rapidly, even with dilute nitric acid, due to the strong activating nature of the hydroxyl group. nih.govlookchem.comnih.gov

A critical challenge in this direct approach is controlling the regioselectivity and preventing over-nitration, as the high reactivity of the starting material can lead to the formation of dinitro or other isomeric byproducts.

Multi-step Reaction Sequences for Selective Synthesis

To achieve higher yields and greater regiochemical control, multi-step syntheses are often employed. These sequences strategically build the molecule by introducing functional groups in a specific order, often utilizing protecting groups to prevent unwanted side reactions. A common strategy involves starting with a molecule that already contains a nitro group in the desired position and then constructing the ethylamino side chain.

One plausible multi-step pathway begins with 3-amino-4-nitrophenol. chemicalbook.com This intermediate can be subjected to an N-alkylation reaction to introduce the ethyl group.

A Representative Multi-Step Synthesis Pathway:

Preparation of the Precursor: The synthesis can start from a readily available material like 2-chloro-4-nitrophenol.

Amination: The chloro group can be substituted with an amino group (e.g., via reaction with ammonia) to form 3-amino-4-nitrophenol.

N-Ethylation: The primary amino group of 3-amino-4-nitrophenol is then selectively alkylated using an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the acid byproduct. This step yields the final product, this compound. The selective alkylation of an amino group on a phenol ring is a well-established transformation in organic synthesis. smolecule.comgoogle.com

This multi-step approach, while longer, offers significant advantages by fixing the position of the nitro group early in the sequence, thereby avoiding the selectivity issues inherent in the direct nitration of a highly activated phenol.

Novel Synthetic Strategies for this compound

Recent advances in chemical synthesis have opened new avenues for producing nitrophenol derivatives, with a focus on catalytic systems and green chemistry principles to enhance efficiency and sustainability.

Catalytic Synthesis Innovations

The direct formation of C-N bonds, particularly in the synthesis of anilines from phenols, has been a significant challenge. Traditional methods often require harsh conditions or stoichiometric reagents. A major innovation in this area is the development of transition-metal-catalyzed amination reactions.

A notable example is the rhodium-catalyzed amination of phenols. nih.gov This method allows for the direct coupling of phenols with various primary and secondary amines, with water as the only byproduct. The proposed mechanism involves the arenophilic rhodium catalyst facilitating the difficult keto-enol tautomerization of the phenol. This activation allows for a subsequent dehydrative condensation with the amine to form the aniline derivative. nih.gov

Applying this to the target molecule, a catalytic approach could involve the reaction of a dihydroxynitrobenzene precursor with ethylamine in the presence of a suitable rhodium catalyst. While the catalytic reduction of nitrophenols is widely studied researchgate.netacs.orgoiccpress.com, the development of catalytic methods for their synthesis represents a more novel frontier. Innovations in catalyst design, such as using metal-organic frameworks (MOFs) to create highly dispersed and stable nickel nanoparticles (Ni@NC), have shown promise in activating aromatic systems for reactions like hydrogenation and could be adapted for C-N bond formation. acs.org

Green Chemistry Approaches to Nitrophenol Derivatization

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com For a synthesis involving toxic reagents like nitric acid and producing potentially harmful byproducts, green approaches are highly desirable.

Flow Chemistry: A leading green technology is continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors. cam.ac.uknih.gov This technology offers superior control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and reduced waste. cam.ac.uk The concept of "flash chemistry" utilizes microreactors to conduct extremely fast reactions in a highly controlled manner, which is ideal for managing highly exothermic or hazardous processes like nitration. beilstein-journals.org

A green synthesis of this compound could be designed as a multi-step flow process:

Continuous Nitration: The nitration of 3-(ethylamino)phenol could be performed in a microreactor, allowing for precise temperature control to minimize byproduct formation and enhance safety.

In-line Purification: The output stream could be passed through a scavenger resin or a liquid-liquid separation unit to remove excess acid and impurities before the next step.

Automated Processing: Such automated and machine-assisted processes enable the use of reactive intermediates that are difficult to handle in conventional batch chemistry. cam.ac.uk

This approach aligns with green chemistry goals by improving energy efficiency, enhancing safety by minimizing the volume of hazardous material at any given time, and often reducing the need for traditional purification steps like column chromatography.

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield, minimizing costs, and ensuring process scalability. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations. While specific optimization data for this compound is proprietary or not widely published, the principles can be illustrated using data from analogous reactions.

For instance, in the synthesis of propargylamines via A³ coupling, a reaction that, like many syntheses, requires careful optimization, researchers systematically test different catalysts, solvents, and temperatures. The results, as shown in the table below, demonstrate how a methodical approach can dramatically improve product yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuCl (5) | H₂O | 25 | 35 |

| 2 | CuI (5) | H₂O | 25 | 42 |

| 3 | CuCl₂ (5) | H₂O | 25 | 55 |

| 4 | CuCl₂ (5) | Toluene | 80 | 70 |

| 5 | CuCl₂ (5) | Ethanol | 80 | 85 |

| 6 | CuCl₂ (5) | DMF | 80 | 97 |

| 7 | CuCl₂ (2.5) | DMF | 80 | 88 |

This data illustrates a logical optimization workflow. After identifying the best catalyst (CuCl₂) in an initial screen (Entries 1-3), the solvent was varied, with DMF proving superior (Entries 4-6). Finally, catalyst loading could be adjusted to balance efficiency and cost (Entry 7).

Similarly, in modern palladium-catalyzed cross-coupling reactions, catalyst loading is a key parameter to optimize. It is often expressed both in mol % relative to the limiting reagent and in ppm (parts per million) relative to the total reaction mass, which is crucial for industrial-scale process costing. acs.org Optimization studies for Suzuki-Miyaura reactions have shown that ideal conditions can be found with catalyst loadings as low as 0-1 mol %. acs.org

For the synthesis of this compound, a similar optimization strategy would be applied to either the direct nitration or the N-ethylation step to maximize the desired product's yield and purity.

Yield and Purity Enhancement Methodologies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of reagents, solvents, temperature, and purification techniques, play a significant role.

For the nitration of 3-ethylaminophenol:

The use of milder nitrating agents and controlled reaction conditions can enhance the yield and minimize the formation of byproducts. For instance, using a mixture of nitric acid and sulfuric acid, a common nitrating agent, can lead to over-nitration or oxidation of the phenol ring. Alternative nitrating agents like copper(II) nitrate in acetic anhydride or other metal nitrates can offer better control over the reaction. ijcce.ac.irsemanticscholar.org

Purification of the final product is essential to remove unreacted starting materials, isomers, and other impurities. Recrystallization is a common and effective method for purifying nitrophenols. nih.gov The choice of solvent for recrystallization is critical and should be determined based on the solubility of this compound and its impurities. A solvent in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

A potential purification process could involve dissolving the crude product in a hot solvent, followed by filtration to remove insoluble impurities. The filtrate is then allowed to cool slowly to induce crystallization of the pure this compound. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

The following table summarizes key parameters for enhancing yield and purity:

| Parameter | Recommended Condition/Method | Rationale |

| Nitrating Agent | Metal nitrates (e.g., Cu(NO₃)₂) in an organic solvent | Milder conditions reduce byproduct formation compared to strong acid mixtures. ijcce.ac.irsemanticscholar.org |

| Reaction Temperature | Controlled, often low to moderate temperatures | Minimizes over-nitration and decomposition of the starting material and product. numberanalytics.com |

| Purification Method | Recrystallization | Effective for removing isomeric impurities and other byproducts from crystalline solids like nitrophenols. nih.gov |

| Recrystallization Solvent | To be determined experimentally based on solubility profile | A suitable solvent will maximize the recovery of the pure product. |

For the N-alkylation of 3-amino-4-nitrophenol:

The selective N-alkylation of the amino group in the presence of a phenolic hydroxyl group can be challenging. Protecting the hydroxyl group before alkylation and then deprotecting it can be a strategy to improve selectivity and yield. However, a more direct approach using specific alkylating agents and reaction conditions is often preferred for process efficiency. Ethyl iodide or diethyl sulfate are common ethylating agents. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

To enhance purity, controlling the stoichiometry of the reactants is crucial to avoid di-alkylation or O-alkylation. After the reaction, the product can be purified by techniques such as column chromatography or recrystallization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Ethylamino)-4-nitrophenol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reduction reactions. For example, introducing the ethylamino group (-NHCH₂CH₃) into 4-nitrophenol derivatives through halogen displacement (e.g., replacing chlorine in 3-chloro-4-nitrophenol) under alkaline conditions. Optimization involves controlling reaction temperature (60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents . Purity is enhanced via recrystallization using ethanol or acetone.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -NH at ~3350 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy. For example, the ethylamino group’s protons appear as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.3–3.5 ppm (CH₂) in ¹H NMR .

Q. What are the preliminary toxicity screening protocols for this compound?

- Methodology : Acute toxicity can be assessed using in vitro assays like the Ames test for mutagenicity or MTT assays for cytotoxicity in mammalian cell lines (e.g., HepG2). For in vivo studies, administer doses (e.g., 50–200 mg/kg) to rodent models via oral gavage and monitor hematological parameters (e.g., methemoglobin levels) and organ histopathology .

Advanced Research Questions

Q. How to design a biodegradation study for this compound in aqueous systems?

- Methodology : Use a sequencing batch reactor (SBR) with aerobic-anoxic cycles, mimicking ’s setup for 4-nitrophenol. Key parameters include:

- DO levels : Maintain ≤2 mg/L during aerobic phases to promote simultaneous nitrification-denitrification.

- COD/N ratio : Optimize at ≥3 to avoid carbon-limiting effects on microbial activity.

- Analytical monitoring : Track residual compound levels via UV-Vis spectroscopy (λ_max ~400 nm) and nitrate/nitrite concentrations via ion chromatography .

Q. How to resolve contradictions in toxicity data (e.g., conflicting body weight effects in animal studies)?

- Methodology : Conduct dose-response studies across multiple species (rats, zebrafish) with controlled exposure durations. For inconsistent body weight results, evaluate confounding factors like feed composition or genetic variability. Use systematic review frameworks (e.g., OHAT) to weight evidence quality and perform meta-analyses on existing datasets .

Q. What experimental approaches elucidate the metabolic pathways of this compound?

- Methodology : Administer isotopically labeled (¹⁴C or ¹⁵N) compound to rodent models. Collect blood, urine, and tissue samples at intervals. Analyze metabolites via liquid chromatography-mass spectrometry (LC-MS). Likely pathways include:

- Reduction : Nitro group (-NO₂) conversion to amine (-NH₂), forming 3-(Ethylamino)-4-aminophenol.

- Conjugation : Glucuronidation or sulfation at the phenolic -OH group, detectable via enzymatic hydrolysis assays .

Q. What gaps exist in toxicokinetic data, and how can they be addressed?

- Gaps : Limited data on placental transfer, interspecies variability, and chronic exposure effects.

- Methodology : Perform transplacental transfer studies using ex vivo human placental perfusion models. Compare pharmacokinetics in rodents and primates via intravenous/oral dosing, measuring plasma half-life (t₁/₂) and tissue distribution. Develop biomarkers (e.g., urinary nitro metabolites) for epidemiological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.